

A Technical Guide to 1-Bromo-3-hydroxynaphthalene: Properties, Synthesis, and Spectroscopic Characterization

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Compound of Interest

Compound Name: 1-Bromo-3-hydroxynaphthalene

Cat. No.: B1280799

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-hydroxynaphthalene, a halogenated derivative of 3-hydroxynaphthalene (also known as 2-naphthol), is a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an in-depth analysis of its spectroscopic characteristics. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related naphthalene derivatives.

Chemical and Physical Properties

1-Bromo-3-hydroxynaphthalene, with the chemical formula $C_{10}H_7BrO$, is a solid at room temperature.^[1] While some physical properties like a definitive melting and boiling point are not widely reported in the literature, estimations and data from suppliers suggest a melting point in the range of 117-120 °C.^[2] Its molecular weight is 223.07 g/mol.^{[3][4][5][6]}

Table 1: Physicochemical Properties of 1-Bromo-3-hydroxynaphthalene

Property	Value	Source
Chemical Formula	C ₁₀ H ₇ BrO	[3] [4] [5]
Molecular Weight	223.07 g/mol	[3] [4] [5] [6]
CAS Number	5498-31-7	[3] [4] [5]
IUPAC Name	1-Bromonaphthalen-3-ol	N/A
Synonyms	4-Bromo-2-naphthol	[4] [5] [7]
Appearance	Solid	[1]
Melting Point	117-120 °C (supplier data)	[2]
Boiling Point	130-132 °C at 1 mmHg (supplier data)	[2]
Purity	Typically ≥98%	[2]

Synthesis

A plausible and efficient method for the synthesis of **1-Bromo-3-hydroxynaphthalene** is the direct bromination of 3-hydroxynaphthalene (2-naphthol). This electrophilic aromatic substitution reaction is analogous to established procedures for the bromination of other naphthol derivatives.

Experimental Protocol: Synthesis of 1-Bromo-3-hydroxynaphthalene

This protocol is adapted from the well-established synthesis of 6-bromo-2-naphthol.

Materials:

- 3-Hydroxynaphthalene (2-naphthol)
- Glacial Acetic Acid
- Bromine

- Water

Procedure:

- In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 3-hydroxynaphthalene (1.0 mole) in glacial acetic acid.
- Through the dropping funnel, add a solution of bromine (1.0 mole) in glacial acetic acid. The addition should be carried out with gentle shaking or stirring. The reaction is exothermic, and the mixture may need to be cooled to maintain a controlled temperature.
- After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
- Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and inorganic byproducts.
- The crude **1-Bromo-3-hydroxynaphthalene** can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.

Synthesis Workflow for 1-Bromo-3-hydroxynaphthalene

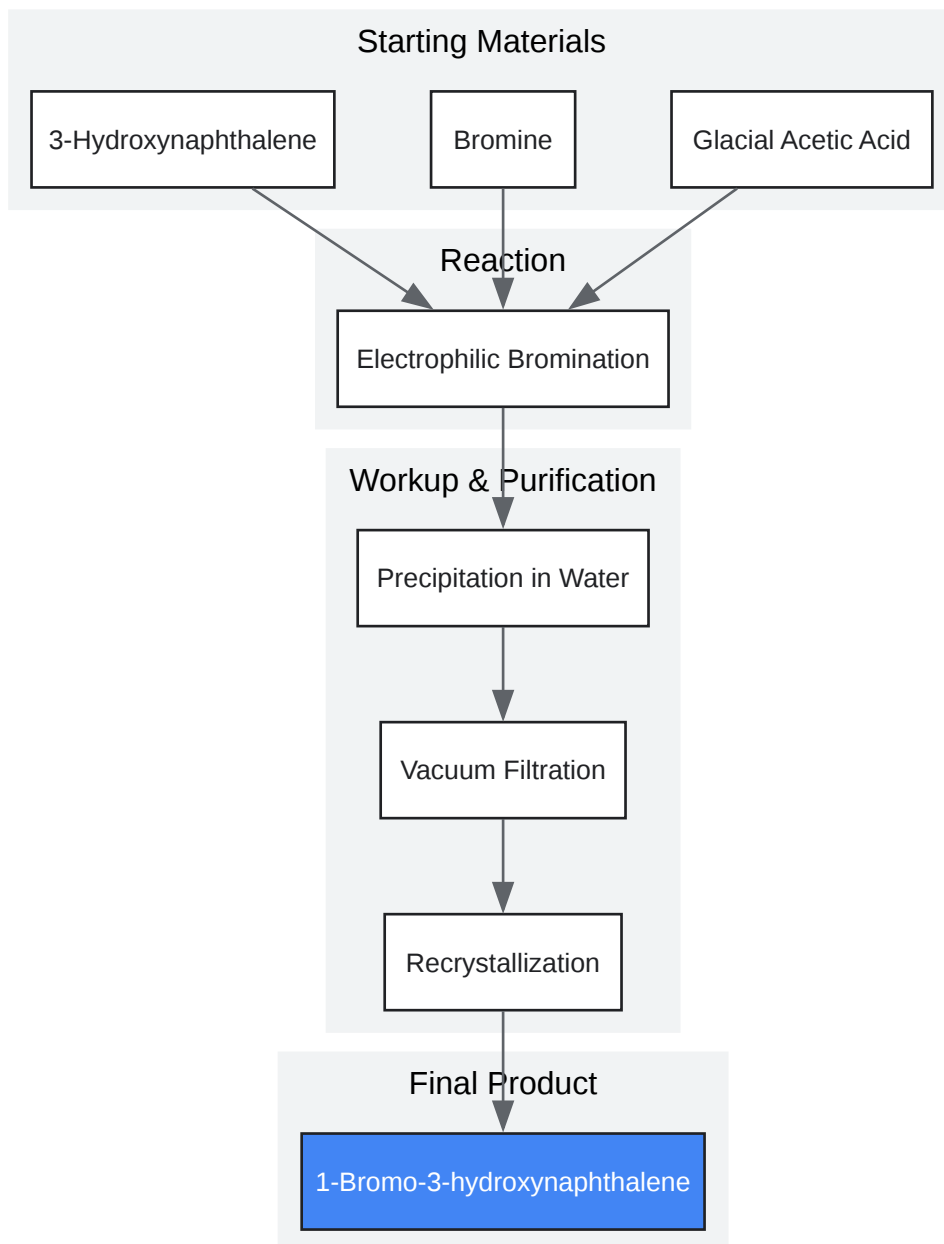
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Figure 1: A workflow diagram illustrating the synthesis of **1-Bromo-3-hydroxynaphthalene**.

Spectroscopic Properties

The structural elucidation of **1-Bromo-3-hydroxynaphthalene** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for **1-Bromo-3-hydroxynaphthalene** is not readily available in public databases, predicted spectra can provide valuable insight into the expected chemical shifts.

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. Protons ortho and para to the hydroxyl group will be shielded (shifted to a lower ppm), while protons in proximity to the bromine atom will be deshielded (shifted to a higher ppm).

Table 2: Predicted ^1H NMR Chemical Shifts

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H-2	~7.2	d
H-4	~7.8	s
H-5	~7.9	d
H-6	~7.4	t
H-7	~7.3	t
H-8	~7.6	d
OH	Variable	s (broad)

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The ^{13}C NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring system. The carbon bearing the hydroxyl group (C-3) will be significantly deshielded, as will the carbon attached to the bromine atom (C-1).

Table 3: Predicted ^{13}C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
C-1	~115
C-2	~128
C-3	~155
C-4	~110
C-4a	~135
C-5	~125
C-6	~127
C-7	~123
C-8	~129
C-8a	~130

Note: These are predicted values and are subject to variation.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Bromo-3-hydroxynaphthalene** will exhibit characteristic absorption bands for the functional groups present.

Table 4: Expected IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenolic)	3200-3600	Broad
C-H stretch (aromatic)	3000-3100	Medium
C=C stretch (aromatic)	1500-1600	Medium-Strong
C-O stretch (phenolic)	1200-1300	Strong
C-Br stretch	500-600	Medium-Strong

The broad O-H stretching band is a hallmark of phenolic compounds and is due to hydrogen bonding. The aromatic C=C stretching vibrations will appear as a series of bands in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum of **1-Bromo-3-hydroxynaphthalene** will show a characteristic isotopic pattern for the molecular ion due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity.

- [M]⁺: m/z = 222 (corresponding to C₁₀H₇⁷⁹BrO)
- [M+2]⁺: m/z = 224 (corresponding to C₁₀H₇⁸¹BrO)

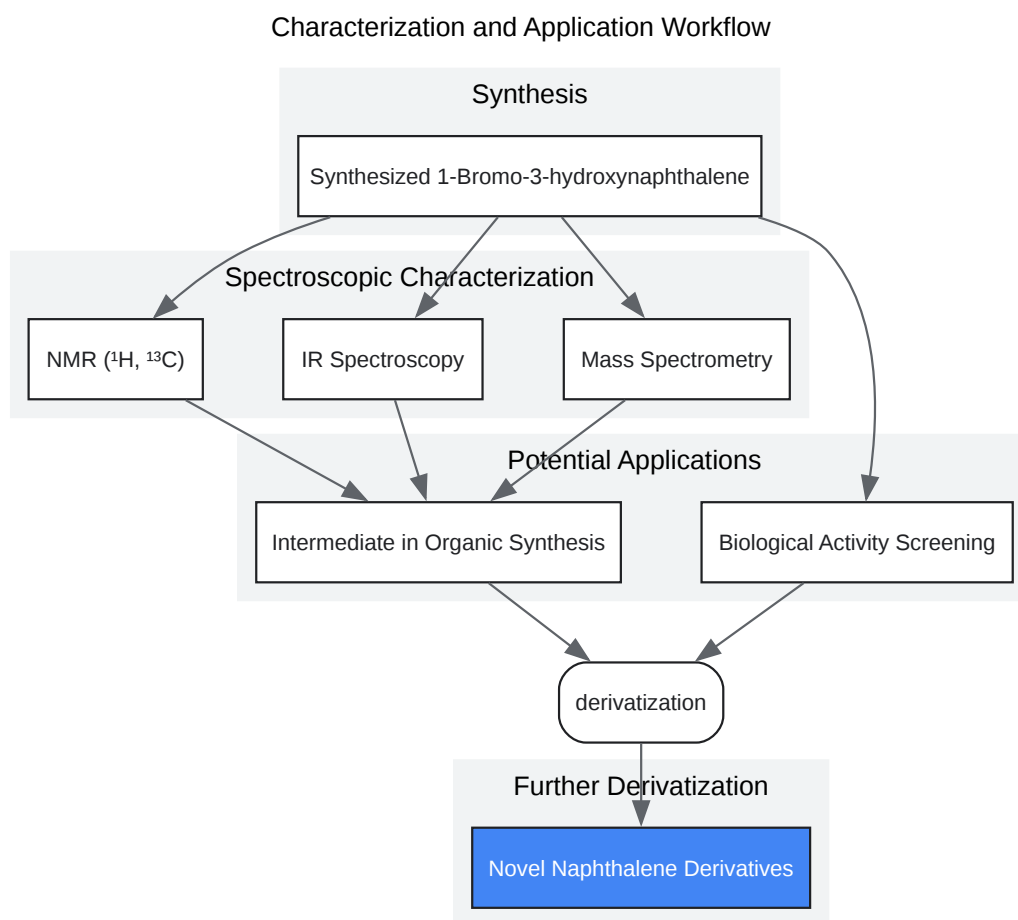
Fragmentation patterns would likely involve the loss of the bromine atom and potentially the hydroxyl group, leading to characteristic fragment ions.

Reactivity and Potential Applications

1-Bromo-3-hydroxynaphthalene is a versatile intermediate in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups. The hydroxyl group can be alkylated, acylated, or otherwise modified.

While specific biological activities of **1-Bromo-3-hydroxynaphthalene** are not extensively documented, naphthalene derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.^{[8][9][10]} The

lipophilicity of related hydroxynaphthalene derivatives has been studied, which is a critical parameter in drug design for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[1][7][11] Further investigation into the biological profile of **1-Bromo-3-hydroxynaphthalene** and its derivatives could uncover novel therapeutic agents.



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Figure 2: A workflow for the characterization and potential application of **1-Bromo-3-hydroxynaphthalene**.

Safety and Handling

1-Bromo-3-hydroxynaphthalene is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Bromo-3-hydroxynaphthalene is a synthetically accessible compound with potential for further exploration in various fields of chemistry. This guide has provided a summary of its known properties, a practical synthetic protocol, and a detailed overview of its expected spectroscopic characteristics. The information compiled here serves as a valuable resource for researchers and professionals, facilitating the use of this compound in the development of novel molecules with desired functionalities and biological activities.

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